molecular formula C16H22N2O2 B2866525 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide CAS No. 896363-93-2

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide

Cat. No.: B2866525
CAS No.: 896363-93-2
M. Wt: 274.364
InChI Key: MEKVUMKKDCAUAF-UHFFFAOYSA-N
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide typically involves the formation of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a pentanamide group. This combination of features gives it distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-4-5-15(19)17-13-10-16(20)18(11-13)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKVUMKKDCAUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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